Muscaridine Exhibits No Detectable Agonist Activity at Human M3 Receptors, in Contrast to Muscarine
In a 2024 study utilizing human embryonic kidney (HEK) cells, muscaridine (3) did not activate the muscarinic acetylcholine receptor M3, while the parent compound l-(+)-muscarine (1) is a potent agonist at this receptor [1]. The paper explicitly states that muscaridine 'does not activate' M3 receptors, a functional null phenotype that distinguishes it from the neurotoxic activity of muscarine [1].
| Evidence Dimension | M3 muscarinic acetylcholine receptor activation |
|---|---|
| Target Compound Data | No activation detected |
| Comparator Or Baseline | l-(+)-Muscarine: Potent agonist activity |
| Quantified Difference | Qualitative difference: activation vs. no activation |
| Conditions | Human embryonic kidney (HEK) cells expressing M3 receptor |
Why This Matters
This direct comparative evidence enables researchers to select muscaridine as a structurally matched, pharmacologically silent control compound or as a probe to investigate structure-activity relationships of muscarinic agonists.
- [1] Dörner S, Trottmann F, Jordan PM, Rogge K, Bartels B, Werz O, Hertweck C, Hoffmeister D. The Fatal Mushroom Neurotoxin Muscarine is Released from a Harmless Phosphorylated Precursor upon Cellular Injury. Angewandte Chemie International Edition. 2024;63(52):e202417220. DOI: 10.1002/anie.202417220 View Source
